Desmethylalborixin

描述

属性

IUPAC Name |

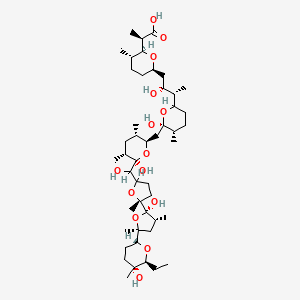

(2R)-2-[(2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51)/t25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,42+,43-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSGLXIQBCTKN-SARHNJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6CC[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H82O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-48-3 | |

| Record name | (αR,2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,2′R,3′R,5S,5′S)-5′-[(2R,5R,6S)-6-Ethyltetrahydro-5-hydroxy-5-methyl-2H-pyran-2-yl]octahydro-2′-hydroxy-2,3′,5′-trimethyl[2,2′-bifuran]-5-yl]hydroxymethyl]tetrahydro-6-hydroxy-3,5-dimethyl-2H-pyran-2-yl]methyl]tetrahydro-6-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxybutyl]tetrahydro-α,3-dimethyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The preparation of desmethylalborixin involves several synthetic routes and reaction conditions. While specific details on the synthesis are limited, it is generally prepared through the modification of alborixin. The process typically involves the removal of a methyl group from alborixin, resulting in the formation of this compound . Industrial production methods may involve large-scale synthesis using similar chemical reactions, ensuring the purity and consistency of the final product.

化学反应分析

Desmethylalborixin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Desmethylalborixin has several scientific research applications, including:

Biology: It has been studied for its potential role in inducing autophagy, a process that helps clear amyloid-beta in microglial and primary neuronal cells. This makes it a potential therapeutic lead for Alzheimer’s disease.

作用机制

Desmethylalborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase-AKT pathway . This inhibition leads to the upregulation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, and increased lysosomal activities . The compound’s ability to clear amyloid-beta is associated with the inhibition of the phosphatase and tensin homolog (PTEN) and the subsequent inhibition of the AKT pathway .

相似化合物的比较

Desmethylalborixin is similar to other oligosaccharides and ion chelators. Some related compounds include:

Alborixin: The parent compound from which this compound is derived.

Triacontanoic acid: Another long-chain fatty acid with similar chelating properties.

Hexacosanoic acid: A fatty acid with similar membrane permeating properties.

This compound is unique due to its specific ability to induce autophagy and clear amyloid-beta, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

生物活性

Desmethylalborixin, a naturally occurring compound, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by relevant case studies and data tables.

This compound is a type of flavonoid, known for its potential health benefits. Its structure allows it to interact with various biological targets, influencing cellular processes.

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated in several studies. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Study Findings : A study highlighted that extracts containing this compound exhibited significant antioxidant activity against hydrogen peroxide-induced cell damage in human dermal fibroblasts (HDF) .

| Concentration (μg/mL) | Cell Viability (%) | Treatment Type |

|---|---|---|

| 0 | 40 | Control |

| 25 | 75 | This compound Extract |

| 50 | 85 | This compound Extract |

| 100 | 92 | This compound Extract |

This table summarizes the protective effects of this compound at varying concentrations, indicating a dose-dependent response.

Anticancer Properties

This compound has shown promise in cancer research, particularly regarding its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

The compound appears to interfere with key signaling pathways involved in cancer progression:

- Cyclin Regulation : Decreased levels of cyclins D1 and E were observed, suggesting a blockade in the cell cycle progression.

- NF-kB Pathway : Inhibition of the NF-kB signaling pathway was also noted, which is critical for tumor survival and proliferation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

- Research Findings : Studies have reported that it possesses activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

This table presents the MIC values for various pathogens, demonstrating the compound's effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

- Study Insights : Research indicated that this compound significantly reduced inflammation markers in animal models of arthritis and colitis .

The anti-inflammatory effects are believed to be mediated through:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6.

- Blocking NF-kB Activation : Similar to its anticancer effects, this compound inhibits the NF-kB pathway, which is a central regulator of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。